5-Iodo-1H-Indene: A Keystone Intermediate for Modern Drug Discovery
5-Iodo-1H-Indene: A Keystone Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists
Introduction: The Strategic Value of the Indene Scaffold and the Iodo Handle
The 1H-indene core, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides a unique framework for orienting functional groups in space, making it an attractive starting point for the design of novel therapeutics. Substituted indenes and their reduced indane analogues are central to a variety of biologically active molecules, including established anti-inflammatory drugs like sulindac.[1] Recent research has further highlighted the potential of indene derivatives as potent anticancer agents, for instance, as inhibitors of tubulin polymerization.[2]
This guide focuses on the chemical properties and synthetic utility of 5-iodo-1H-indene . The introduction of an iodine atom at the 5-position of the indene ring is a strategic decision of significant consequence for drug development. The carbon-iodine bond is the most reactive of the haloarene C-X bonds, making it an exceptionally versatile functional handle for advanced synthetic transformations. Specifically, it serves as a prime substrate for a host of palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of complex molecular architectures.[3] For researchers and drug development professionals, 5-iodo-1H-indene represents not just a molecule, but a gateway to vast chemical diversity and a powerful tool for structure-activity relationship (SAR) studies.
Synthesis and Spectroscopic Characterization
While 5-iodo-1H-indene is not extensively documented as a commercially available starting material, its synthesis can be reliably achieved through the electrophilic iodination of 1H-indene. The electronic properties of the indene ring system direct electrophilic attack to the benzene ring, with the 5-position being a likely site for substitution.
Proposed Synthetic Pathway: Electrophilic Iodination
The direct iodination of electron-rich aromatic systems is a well-established transformation. Reagents such as N-Iodosuccinimide (NIS), often activated by a catalytic amount of a mild Lewis or Brønsted acid, are highly effective.[4] The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to promote mild and regioselective halogenations of various arenes.[4]
Causality of Experimental Choice:
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N-Iodosuccinimide (NIS): NIS is chosen as the iodine source due to its ease of handling (a stable solid) and its moderate reactivity, which helps to prevent over-iodination and side reactions compared to harsher reagents like I2/HNO3.
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Hexafluoroisopropanol (HFIP): HFIP is an ideal solvent for this reaction due to its high polarity and ability to stabilize cationic intermediates through hydrogen bonding, thereby facilitating the electrophilic substitution on the moderately activated indene ring.[4] This avoids the need for strong, potentially degrading, Lewis acids.
Spectroscopic Characterization (Predicted)
No definitive, published spectra for 5-iodo-1H-indene are readily available. However, a detailed prediction can be made based on the known spectra of 1H-indene[5] and the well-understood effects of an iodo-substituent on an aromatic ring.
Table 1: Predicted Spectroscopic Data for 5-Iodo-1H-Indene
| Property | Predicted Value / Observation | Justification |
| Molecular Formula | C₉H₇I | - |
| Molecular Weight | 242.06 g/mol | - |
| Appearance | Pale yellow oil or low-melting solid | Parent indene is a liquid; iodo-substitution increases MW and may raise the melting point.[1] |
| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 below for detailed assignments. | Based on known shifts for 1H-indene[5] and substituent effects of iodine. |
| ¹³C NMR (CDCl₃, 100 MHz) | ~90-95 ppm (C5, C-I), 125-150 ppm (aromatic/olefinic C), ~35-40 ppm (C1) | The carbon bearing the iodine (C5) will be significantly shifted upfield to ~92 ppm. Other aromatic signals will be adjusted accordingly. |
| Mass Spec (EI) | m/z 242 (M⁺), 115 (M⁺ - I) | Expect a strong molecular ion peak and a prominent fragment corresponding to the loss of the iodine radical. |
| IR Spectroscopy | ~3050 cm⁻¹ (Ar C-H), ~1600 cm⁻¹ (C=C), ~800-880 cm⁻¹ (Ar C-H bend) | The C-I stretch is typically weak and occurs at low frequency (<600 cm⁻¹), often outside the standard measurement range. |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J) | Rationale |
| H4 | 7.6 - 7.7 | d | J ≈ 1.5 Hz | H4 is ortho to the iodine atom, experiencing deshielding. It will appear as a doublet due to coupling with H6. |
| H6 | 7.2 - 7.3 | dd | J ≈ 8.0, 1.5 Hz | H6 is meta to the iodine. It will be a doublet of doublets, coupling to both H7 (ortho) and H4 (meta). |
| H7 | 7.1 - 7.2 | d | J ≈ 8.0 Hz | H7 is ortho to the C1-C7a junction. It will be a doublet from coupling to H6. |
| H2 | 6.9 - 7.0 | m | J ≈ 5.5, 2.0 Hz | Olefinic proton, part of the five-membered ring. |
| H3 | 6.5 - 6.6 | m | J ≈ 5.5, 1.9 Hz | Olefinic proton, coupled to H2 and the allylic protons at C1. |
| H1 (CH₂) | 3.3 - 3.4 | t | J ≈ 2.0 Hz | Allylic protons, appearing as a pseudo-triplet due to coupling with H2 and H3.[5] |
Chemical Reactivity: The Cross-Coupling Nexus
The primary synthetic value of 5-iodo-1H-indene lies in the reactivity of its carbon-iodine bond. This bond is an ideal electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions, which are foundational to modern pharmaceutical synthesis.[6] These reactions allow for the precise, efficient, and functional-group-tolerant formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki reaction, which couples an organoboron reagent with an organohalide, is arguably one of the most robust and widely used C-C bond-forming reactions.[7] For 5-iodo-1H-indene, this allows for the direct installation of a wide variety of aryl or heteroaryl groups at the 5-position.
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Why it's important for drug discovery: This reaction is fundamental for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies. It allows for rapid exploration of the SAR of the "southern" region of the indene scaffold.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting 5-iodo-1H-indene with a terminal alkyne. This reaction requires both a palladium catalyst and a copper(I) co-catalyst.
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Why it's important for drug discovery: The resulting alkynyl-indene is a highly valuable intermediate. The alkyne can serve as a rigid linker to other pharmacophores, be used in "click" chemistry, or be further reduced to the corresponding alkene or alkane, providing access to a range of linker geometries.
Heck Reaction
The Heck reaction forms a new C-C bond between 5-iodo-1H-indene and an alkene.[8] This method is excellent for synthesizing stilbene-like structures and for appending various vinyl groups.
-
Why it's important for drug discovery: The Heck reaction can introduce conjugated systems that may have interesting photophysical properties or can act as Michael acceptors. It provides a direct route to vinyl-indenes, which are precursors to a multitude of other functional groups.[9]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between 5-iodo-1H-indene and an amine, providing direct access to 5-amino-1H-indene derivatives. It is invaluable for installing nitrogen-containing functional groups, which are ubiquitous in pharmaceuticals due to their ability to form hydrogen bonds and salt bridges.
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Why it's important for drug discovery: It allows for the introduction of basic centers to modulate solubility and pharmacokinetic properties. It also enables the construction of key pharmacophoric groups like anilines, which are present in countless approved drugs.
Application in Drug Development: A Gateway to Novel Tubulin Inhibitors
The indene scaffold has been successfully exploited to create potent inhibitors of tubulin polymerization, a validated target for anticancer therapy.[2] A recent study detailed the design and synthesis of dihydro-1H-indene derivatives that bind to the colchicine site of tubulin and exhibit significant anti-proliferative and anti-angiogenic activity.[2]
5-Iodo-1H-indene is an ideal starting point for building a chemical library based on this promising scaffold. Using the cross-coupling methodologies described above, medicinal chemists can rapidly diversify the 5-position to probe its interaction with the target protein and optimize the compound's properties.
Experimental Protocols
The following protocol is a representative, self-validating system for a Suzuki-Miyaura coupling reaction, a cornerstone transformation for any project utilizing 5-iodo-1H-indene.
Protocol: Synthesis of 5-(4-methoxyphenyl)-1H-indene via Suzuki Coupling
Materials:
-
5-Iodo-1H-indene (1.0 eq, e.g., 242 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 182 mg, 1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq, 24.5 mg, 0.03 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 eq, 415 mg, 3.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Inert Atmosphere: To a 25 mL flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-iodo-1H-indene, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Solvent Addition: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Add the 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20% ethyl acetate in hexanes. The product should be more nonpolar than the boronic acid and have a different Rf from the starting iodo-indene. The disappearance of the starting material indicates reaction completion.
-
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) to afford the pure 5-(4-methoxyphenyl)-1H-indene.
Causality of Protocol Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for coupling aryl halides with arylboronic acids.[10] The dppf ligand is electron-rich and bulky, promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base/Solvent: The aqueous K₂CO₃ in dioxane is a standard, mild condition set for Suzuki couplings. The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[7] Water is necessary to dissolve the inorganic base.
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.
Safety and Handling
While specific toxicity data for 5-iodo-1H-indene is not available, its handling should be guided by the known hazards of its constituent parts: indene and organoiodides.
-
Indene: The parent compound is flammable.[1] It should be handled in a well-ventilated fume hood, away from ignition sources.
-
Organoiodides: Similar iodo-aromatic compounds can cause skin and serious eye irritation, as well as respiratory irritation.[11]
-
Handling Recommendations: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and skin contact. Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
5-Iodo-1H-indene stands as a potent and versatile building block for modern medicinal chemistry. Its true value is realized through its exceptional utility in palladium-catalyzed cross-coupling reactions, which provide a reliable and modular platform for synthesizing diverse libraries of complex molecules. For scientists engaged in the discovery and development of novel therapeutics, particularly those targeting areas like oncology, mastering the chemistry of this keystone intermediate can significantly accelerate the journey from initial hit to preclinical candidate.
References
-
Zhao, D., et al. (2016). Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]
-
Reddy, G. V., et al. (2020). Iodine‐Catalyzed Cascade Reaction of 2‐Styrylbenzaldehydes with Indoles in the Synthesis of 1H‐Indenes via 4π‐Electrocyclization. ChemistrySelect. [Link]
-
Wang, Z-Y., et al. Regioselective C5−H Direct Iodination of Indoles. Supporting Information. [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Tang, R-J., et al. (2018). Hexafluoroisopropanol-Promoted Regioselective Halogenation of Arenes and Heterocycles with N-Halosuccinimides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
Wikipedia. Indene. [Link]
-
Wikipedia. Iodine (medical use). [Link]
-
de la Rosa, M. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Thomson, R. I., et al. (2019). Heck Diversification of Indole‐Based Substrates under Aqueous Conditions. Chemistry – A European Journal. [Link]
-
Ielo, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. [Link]
-
Nurudeen, S., et al. (2025). A comprehensive review on medicinal applications of iodine. Reviews in Inorganic Chemistry. [Link]
-
The Nobel Prize Organisation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chartoire, A., et al. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
-
Britannica. Iodine. [Link]
-
Janeck, M., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]
-
Magano, J. & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Trost, B. M., & McClory, A. (2007). Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. Organic Letters. [Link]
-
The Organic Chemistry Tutor. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Mlostoń, G., et al. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanides derived from sterically crowded cycloaliphatic thioketones. Arkivoc. [Link]
-
Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]
-
Jovanovic, J., et al. (2002). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
Sources
- 1. Indene - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. Indene(95-13-6) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [2204.04233] The chemical characterisation of halo substructure in the Milky Way based on APOGEE [arxiv.org]
